

Physicochemical Characteristics of Avibactam Impurity 6: An In-depth Technical Guide

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Compound of Interest

Compound Name: (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

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Avibactam, a potent β -lactamase inhibitor, plays a crucial role in combating antibiotic resistance. The control of impurities in its synthesis is paramount to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Avibactam impurity 6, a key intermediate in the synthesis of Avibactam. While this impurity is well-documented as a process-related substance, detailed experimental data on its properties remain limited in publicly accessible literature.

Chemical Identity and Physical Properties

Avibactam impurity 6 is chemically identified as **(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide**. It is a known intermediate in several patented synthetic routes to Avibactam.

Table 1: Physicochemical Properties of Avibactam Impurity 6

Property	Value	Reference
IUPAC Name	(2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide	
Synonyms	(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide	
CAS Number	1192651-49-2	
Molecular Formula	C ₁₄ H ₁₇ N ₃ O ₃	
Molecular Weight	275.31 g/mol	
Appearance	White solid	
Melting Point	Data not publicly available	
Solubility	Data not publicly available	
pKa	Data not publicly available	

Synthesis of Avibactam Impurity 6

Avibactam impurity 6 is primarily formed as an intermediate during the synthesis of Avibactam. One documented synthetic pathway involves the amidation of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid.

Experimental Protocol: Synthesis from Carboxylic Acid Precursor

Objective: To synthesize **(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide**.

Materials:

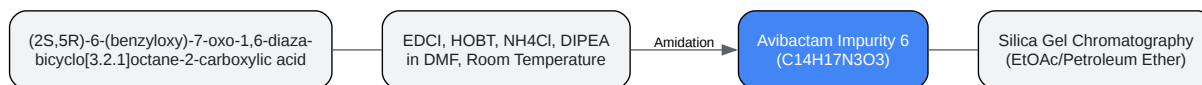
- (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid

- N,N'-Diisopropylethylamine (DIPEA)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
- Hydroxybenzotriazole (HOBT)
- Ammonium chloride (NH₄Cl)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Petroleum ether
- Sodium sulfate (Na₂SO₄)
- Ice water

Procedure:

- To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid (1.0 eq) in DMF, add EDCI (1.5 eq), HOBT (1.5 eq), and NH₄Cl (2.0 eq) at room temperature.
- Add DIPEA (2.0 eq) to the reaction mixture.
- Stir the reaction mixture for 17 hours at room temperature.
- Upon completion, dilute the reaction mixture with ice water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:1) to yield the desired product as a white solid.

Synthesis Workflow



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Synthesis of Avibactam Impurity 6.

Analytical Characterization

Detailed analytical data for Avibactam impurity 6 is not widely published. However, based on available information, the following techniques are used for its characterization.

Table 2: Analytical Characterization of Avibactam Impurity 6

Technique	Observed Data	Reference
¹ H NMR	Data not publicly available.	
¹³ C NMR	Data not publicly available.	
Mass Spectrometry (ESI-MS)	[M+H] ⁺ = 276	
High-Resolution Mass Spectrometry (HRMS)	Data not publicly available.	
Infrared Spectroscopy (IR)	Data not publicly available.	
X-ray Crystallography	Mentioned in literature, but data is not publicly available.	

High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for the quantification of Avibactam impurity 6 is not publicly available, general HPLC methods are employed to monitor the progress of synthetic reactions and to assess the purity of Avibactam and its related substances.[1] A typical analytical approach would involve a reversed-phase column with a gradient elution using a buffered mobile phase and an organic modifier, with UV detection.

A general, non-validated, exemplary HPLC method that could serve as a starting point for method development is described below:

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
- Mobile Phase B: Acetonitrile
- Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 $^{\circ}$ C
- Detection: UV at 220 nm
- Injection Volume: 10 μ L

Note: This is a hypothetical method and would require rigorous validation for accuracy, precision, linearity, and specificity for the analysis of Avibactam impurity 6.

Degradation Pathway

Currently, there is no public information available from forced degradation studies of Avibactam that identifies impurity 6 as a degradation product. The existing literature and patents consistently refer to Avibactam impurity 6 as a process-related impurity, specifically a synthetic intermediate. Therefore, a degradation pathway leading to its formation is not established.

Conclusion

Avibactam impurity 6, **(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide**, is a critical intermediate in the synthesis of the β -lactamase inhibitor Avibactam. While its synthetic route is understood, a comprehensive public profile of its physicochemical characteristics, including detailed spectral and analytical data, is lacking. This guide summarizes the currently available information to aid researchers and professionals in the pharmaceutical industry. Further studies are warranted to fully characterize this impurity and to

develop and validate specific analytical methods for its control in the manufacturing of Avibactam.

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References

- 1. veeprho.com [veeprho.com]
- To cite this document: BenchChem. [Physicochemical Characteristics of Avibactam Impurity 6: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b601231#physicochemical-characteristics-of-avibactam-impurity-6>]

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